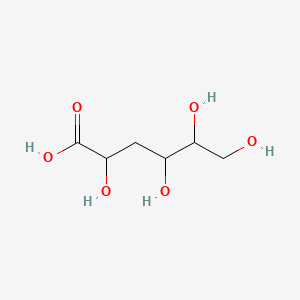

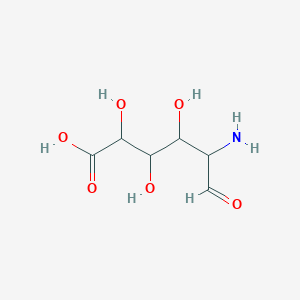

3-Deoxy-D-gluconic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Deoxy-D-gluconic acid: is a derivative of D-gluconic acid, characterized by the absence of a hydroxyl group at the third carbon position. This compound is a significant intermediate in various metabolic pathways, including the pentose phosphate pathway and the degradation of polygalacturonates in certain bacterial species . Its unique structure and properties make it a valuable subject of study in biochemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Deoxy-D-gluconic acid can be synthesized through enzymatic methods. One such method involves the use of gluconate dehydratase from the hyperthermophilic crenarchaeon Thermoproteus tenax. This enzyme catalyzes the conversion of D-gluconate to 2-keto-3-deoxy-D-gluconate, which can then be further processed to obtain this compound . The reaction conditions typically involve mild temperatures and physiological pH, making the process environmentally friendly and sustainable.

Industrial Production Methods: Industrial production of this compound often leverages biocatalytic processes due to their efficiency and specificity. The use of recombinant Escherichia coli to overproduce gluconate dehydratase allows for the scalable production of this compound. The enzyme’s thermostability facilitates rapid purification through precipitation steps, followed by ultrafiltration to separate the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Deoxy-D-gluconic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-keto-3-deoxy-D-gluconate.

Reduction: Reduction reactions can convert it back to D-gluconate.

Substitution: Substitution reactions can introduce different functional groups at the third carbon position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions vary depending on the desired substituent but often involve mild temperatures and neutral pH.

Major Products:

Oxidation: 2-keto-3-deoxy-D-gluconate.

Reduction: D-gluconate.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-Deoxy-D-gluconic acid has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is involved in metabolic pathways and can be used to study bacterial metabolism.

Industry: Used in the production of biodegradable polymers and other environmentally friendly materials

Mechanism of Action

The mechanism of action of 3-Deoxy-D-gluconic acid involves its participation in metabolic pathways. It acts as an intermediate in the pentose phosphate pathway, where it is converted to 6-phospho-2-dehydro-3-deoxy-D-gluconate by the enzyme 2-dehydro-3-deoxygluconokinase. This conversion is crucial for the generation of NADPH and pentoses, which are essential for various biosynthetic processes .

Comparison with Similar Compounds

- 2-Keto-3-deoxy-D-gluconate

- D-gluconate

- 2-dehydro-3-deoxy-D-gluconic acid

Comparison: 3-Deoxy-D-gluconic acid is unique due to the absence of a hydroxyl group at the third carbon position, which significantly alters its chemical reactivity and metabolic role. Compared to 2-Keto-3-deoxy-D-gluconate, it is less oxidized and has different reactivity patterns. D-gluconate, on the other hand, retains all hydroxyl groups, making it more hydrophilic and less reactive in certain pathways .

Properties

CAS No. |

87420-95-9 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

2,4,5,6-tetrahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12) |

InChI Key |

YGMNHEPVTNXLLS-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(CO)O)O)C(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B12094779.png)

![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094809.png)